molecular formula C23H18ClNO3 B3756003 N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide

N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide

Cat. No.: B3756003
M. Wt: 391.8 g/mol
InChI Key: MSIYBYKUDJQDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylphenylamine and 2-oxo-2-phenylacetic acid.

    Amide Bond Formation: The key step involves forming the amide bond between the amine and the acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process might be optimized for cost-effectiveness and yield. This could involve:

    Bulk Synthesis: Using large-scale reactors and continuous flow systems.

    Catalysts: Employing catalysts to increase reaction efficiency.

    Automation: Utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: The compound could modulate biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(2-oxo-2-phenylacetyl)benzamide
  • N-(4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide
  • N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-methylacetyl)benzamide

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3/c1-14-12-15(2)20(19(24)13-14)25-23(28)18-10-8-17(9-11-18)22(27)21(26)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIYBYKUDJQDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide
Reactant of Route 4
N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide
Reactant of Route 6
N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.